Benzyl [4-(chlorosulfonyl)phenyl]carbamate
Description
Significance as a Foundational Synthetic Building Block
Benzyl (B1604629) [4-(chlorosulfonyl)phenyl]carbamate functions as a specialized synthetic building block, deriving its utility from the orthogonal reactivity of its two principal functional groups. The primary significance of this compound lies in its role as a scaffold for constructing molecules containing a 4-aminophenylsulfonyl core structure.
The sulfonyl chloride group is the most reactive site, readily undergoing nucleophilic substitution with a wide range of nucleophiles. Its most common application is the reaction with amines to form substituted sulfonamides. This allows for the introduction of diverse molecular fragments onto the sulfonyl group.
Simultaneously, the benzyl carbamate (B1207046) group serves as a stable, protected form of an aniline (B41778). After the desired modifications have been made at the sulfonyl chloride position, the Cbz group can be selectively removed to unmask the free amino group. This newly revealed amine can then participate in subsequent reactions, such as acylation, alkylation, or diazotization, enabling further elaboration of the molecular structure. This dual functionality makes Benzyl [4-(chlorosulfonyl)phenyl]carbamate a valuable intermediate for synthesizing complex molecules, particularly in the development of new pharmaceutical candidates where the arylsulfonamide moiety is a key pharmacophore.
Classification and Structural Relationship to Related Phenylcarbamate and Sulfonyl Chloride Derivatives
This compound is classified as both a phenylcarbamate and an aryl sulfonyl chloride. Its structure and reactivity can be compared with related chemical entities.
Structurally, it is a derivative of benzyl carbamate , with the addition of a chlorosulfonyl group at the para position of the phenyl ring. wikipedia.org While benzyl carbamate itself is primarily used to introduce the Cbz protecting group, the presence of the highly electrophilic -SO₂Cl group in this compound transforms the molecule into a bifunctional reagent.
Compared to simple aryl sulfonyl chlorides like p-toluenesulfonyl chloride, this compound features the electron-withdrawing benzyloxycarbonylamino group. This group modifies the electronic properties of the aromatic ring and, more importantly, provides a latent nucleophilic site (the protected amine) for subsequent synthetic steps.
Its closest structural analogs include other substituted phenylcarbamates and related sulfonyl chlorides. For instance, Methyl n-[4-(chlorosulfonyl)phenyl]carbamate is a similar compound where the protecting group is a methyl carbamate instead of a benzyl carbamate. uni.lu Other related structures include various substituted benzyl phenylcarbamates, such as Benzyl N-(3-chloro-4-fluorophenyl)carbamate , which are studied as intermediates in organic synthesis but lack the reactive sulfonyl chloride handle. researchgate.netnih.govscienceopen.com The unique combination of a stable, yet removable, protecting group with a highly reactive functional group on a single aromatic scaffold is what distinguishes this compound from these related derivatives.
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClNO₄S |
| Molar Mass | 325.77 g/mol |
| CAS Number | 54290-54-9 |
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| Benzyl carbamate |
| Benzyl N-(3-chloro-4-fluorophenyl)carbamate |
| Carbamic acid |
| Methyl n-[4-(chlorosulfonyl)phenyl]carbamate |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H12ClNO4S |
|---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
benzyl N-(4-chlorosulfonylphenyl)carbamate |
InChI |
InChI=1S/C14H12ClNO4S/c15-21(18,19)13-8-6-12(7-9-13)16-14(17)20-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) |
InChI Key |
PGFIBVUEGHLHLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Strategic Synthetic Methodologies for Benzyl 4 Chlorosulfonyl Phenyl Carbamate and Analogous Structures
Direct Synthetic Routes to Benzyl (B1604629) [4-(chlorosulfonyl)phenyl]carbamate
Amidation and Sulfonylation Sequence Methodologies
A plausible, though not extensively documented, synthetic pathway to benzyl [4-(chlorosulfonyl)phenyl]carbamate involves a two-step sequence starting from a pre-functionalized aniline (B41778) derivative. This approach would first establish the carbamate (B1207046) linkage, followed by the introduction of the sulfonyl chloride moiety.
One potential route could commence with the reaction of 4-aminobenzenesulfonamide with benzyl chloroformate. This reaction, typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, would yield benzyl (4-sulfamoylphenyl)carbamate. The subsequent conversion of the sulfonamide group to a sulfonyl chloride could then be achieved using a chlorinating agent such as phosphorus pentachloride or thionyl chloride. This sequence is outlined in the reaction scheme below:
Reaction Scheme 1: Proposed Amidation and Sulfonylation Sequence
| Step | Reactants | Reagents | Product |
| 1 | 4-Aminobenzenesulfonamide, Benzyl chloroformate | Base (e.g., pyridine (B92270), triethylamine) | Benzyl (4-sulfamoylphenyl)carbamate |
| 2 | Benzyl (4-sulfamoylphenyl)carbamate | Chlorinating agent (e.g., PCl₅, SOCl₂) | This compound |
While this sequence is chemically reasonable, its practical application and optimization would require further investigation to determine yields and reaction conditions.
Exploration of Alternative Precursors for Direct Coupling
Alternative direct coupling methods could involve precursors that already contain either the benzyl carbamate or the chlorosulfonylphenyl moiety. For instance, a direct reaction between a benzyl carbamate derivative with an activated sulfonylating agent could be explored.
Furthermore, transcarbamation reactions offer another avenue. researchgate.netchemrxiv.org In this approach, a readily available carbamate, such as benzyl carbamate, could potentially react with a suitable 4-chlorosulfonylphenyl-containing compound under catalytic conditions to yield the desired product. researchgate.netchemrxiv.org The efficiency of such a method would be highly dependent on the choice of catalyst and reaction conditions.
Precursor Chemistry and Key Intermediate Transformations
The synthesis of this compound is intrinsically linked to the chemistry of its key precursors, particularly those containing the reactive isocyanate functionality.
Utilization of 4-(Chlorosulfonyl)phenyl Isocyanate in Carbamate Functionalization
A highly efficient and direct route to this compound involves the use of 4-(chlorosulfonyl)phenyl isocyanate as a key intermediate. This reagent readily reacts with benzyl alcohol to form the desired carbamate linkage in a single step. The isocyanate group is highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of the alcohol.
This reaction is typically carried out in an inert solvent at low to ambient temperatures. The general reaction is as follows:
Reaction Scheme 2: Synthesis from 4-(Chlorosulfonyl)phenyl Isocyanate
| Reactant 1 | Reactant 2 | Solvent | Product |
| 4-(Chlorosulfonyl)phenyl isocyanate | Benzyl alcohol | Inert solvent (e.g., dichloromethane (B109758), toluene) | This compound |
This method is often preferred due to its high atom economy and the commercial availability of the starting materials.
General Carbamate Synthesis Approaches from Related Reagents (e.g., chlorosulfonyl isocyanate and alcohols)
The reaction between chlorosulfonyl isocyanate (CSI) and alcohols is a general and versatile method for the synthesis of N-chlorosulfonyl carbamates, which can be further transformed into primary carbamates. nih.govresearchgate.netarxada.comresearchgate.nettandfonline.com This method provides an effective alternative for creating the carbamate functional group. nih.govsciforum.net
The initial reaction of an alcohol with CSI in the presence of a base like pyridine at room temperature yields a chlorosulfonyl carbamate intermediate. nih.gov Subsequent hydrolysis of this intermediate leads to the formation of the primary carbamate. researchgate.net This two-step, one-pot procedure is practical, inexpensive, and does not require any metal catalysts or additives. nih.gov
Table 1: Examples of Primary Carbamate Synthesis using Chlorosulfonyl Isocyanate
| Alcohol | Product | Yield (%) | Reference |
| Benzyl alcohol | Benzyl carbamate | High | nih.gov |
| Ethanol (B145695) | Ethyl carbamate | High | nih.gov |
| Propanol | Propyl carbamate | High | nih.gov |
This methodology underscores the utility of chlorosulfonyl isocyanate as a powerful reagent in carbamate synthesis, offering a broad substrate scope and mild reaction conditions. nih.govarxada.com
Synthesis of Structurally Related Chlorosulfonylphenyl Carbamate Congeners
The synthetic strategies described for this compound can be extended to produce a variety of structurally related congeners. By varying the alcohol component, a library of different carbamates can be synthesized. For example, reacting 4-(chlorosulfonyl)phenyl isocyanate with different substituted phenols or aliphatic alcohols would yield a range of O-aryl and O-alkyl [4-(chlorosulfonyl)phenyl]carbamates. google.comgoogle.com
Furthermore, the synthesis of carbamate analogues can be achieved by reacting various amines with chloroformates, a method that has been successfully employed to generate novel N-aryl carbamate derivatives. scholarsresearchlibrary.comresearchgate.netscienceopen.com This approach allows for the introduction of diverse functionalities into the carbamate structure.
The synthesis of sulfonamide analogues of carbamates has also been reported, where a key intermediate is reacted with various sulfonyl chlorides to produce a series of N-substituted sulfonamides. scholarsresearchlibrary.com This highlights the versatility of these synthetic intermediates in accessing a broad range of related compounds.
Table 2: Examples of Structurally Related Carbamate and Sulfonamide Analogues
| Starting Material | Reagent | Product Type | Reference |
| (2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methanamine | 4-Chlorobenzene sulfonyl chloride | Sulfonamide | scholarsresearchlibrary.com |
| (2'-(1H-Tetrazol-5-yl)-biphenyl-4-yl)methanamine | 2,2,2-Trichloroethyl chloroformate | Carbamate | scholarsresearchlibrary.com |
| Benzyl 4-aminomethylcyclohexane-1-carboxylate | 4-Bromophenylsulfonyl chloride | Sulfonamido-carboxylate | ijcce.ac.ir |
| Benzyl carbamate | Glyoxal | Bis(carbobenzoxy)diol | mdpi.com |
These examples demonstrate the broad applicability of the fundamental synthetic reactions in generating a diverse array of carbamate and sulfonamide-containing molecules.
Strategies for Benzyl (4'-(chlorosulfonyl)-[1,1'-biphenyl]-4-yl)carbamate Synthesis
The synthesis of benzyl (4'-(chlorosulfonyl)-[1,1'-biphenyl]-4-yl)carbamate presents a significant challenge due to the need for regioselective functionalization on both rings of the biphenyl (B1667301) system. A logical and effective retrosynthetic analysis suggests a pathway that builds upon a pre-formed biphenyl core. A feasible forward synthesis can be proposed starting from the commercially available biphenyl-4-sulfonyl chloride. sigmaaldrich.comglpbio.com
This proposed multi-step synthesis is outlined as follows:
Nitration: The process would commence with the electrophilic nitration of biphenyl-4-sulfonyl chloride. The existing sulfonyl chloride group is a meta-director, but the steric bulk and the activating nature of the unsubstituted phenyl ring would preferentially direct the nitration to the 4'-position of the second ring. Standard nitrating conditions, such as using nitric acid in a sulfuric acid medium, would be employed.
Reduction: The resulting 4'-nitro-[1,1'-biphenyl]-4-sulfonyl chloride is then subjected to a reduction step to convert the nitro group into a primary amine. This transformation is commonly achieved using reducing agents like tin(II) chloride in hydrochloric acid or catalytic hydrogenation with a palladium-on-carbon catalyst. This step yields the key intermediate, 4'-amino-[1,1'-biphenyl]-4-sulfonyl chloride.
Carbamate Formation: The final step involves the reaction of the 4'-amino group with benzyl chloroformate. This N-acylation reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, in an inert aprotic solvent like dichloromethane or tetrahydrofuran. The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion and affording the target compound, benzyl (4'-(chlorosulfonyl)-[1,1'-biphenyl]-4-yl)carbamate.
Each step in this sequence utilizes well-established and reliable organic transformations, making it a robust strategy for accessing this complex analog.
Routes to Alkyl and Aryl [4-(chlorosulfonyl)phenyl]carbamate Analogs
The synthesis of various alkyl and aryl analogs of [4-(chlorosulfonyl)phenyl]carbamate can be accomplished through several strategic routes, primarily differing in the order of bond formation and the key intermediates utilized.
Route A: The Isocyanate Intermediate Pathway
A highly efficient and versatile method proceeds through the key intermediate, 4-(chlorosulfonyl)phenyl isocyanate (CSI). This reagent contains two reactive sites: the highly electrophilic isocyanate group and the sulfonyl chloride group. tcichemicals.com The isocyanate moiety reacts preferentially with nucleophiles such as alcohols and phenols. tcichemicals.comtandfonline.com This reaction provides a direct and clean route to the desired carbamate analogs.
The general reaction is as follows: R-OH + O=C=N-C₆H₄-SO₂Cl → R-O-C(=O)NH-C₆H₄-SO₂Cl
This method is applicable to a wide range of primary and secondary alcohols as well as various substituted phenols, allowing for the synthesis of a diverse library of carbamate analogs. The reaction is often performed in an inert aprotic solvent at or below room temperature. google.com
| Reactant (Alcohol/Phenol) | Product Name | Structure of R- Group |
|---|---|---|
| Methanol | Methyl [4-(chlorosulfonyl)phenyl]carbamate | -CH₃ |
| Ethanol | Ethyl [4-(chlorosulfonyl)phenyl]carbamate | -CH₂CH₃ |
| Octyl alcohol | Octyl [4-(chlorosulfonyl)phenyl]carbamate | -(CH₂)₇CH₃ |
| Phenol (B47542) | Phenyl [4-(chlorosulfonyl)phenyl]carbamate | -C₆H₅ |
| 4-Nitrophenol | 4-Nitrophenyl [4-(chlorosulfonyl)phenyl]carbamate | -C₆H₄-NO₂ |
Route B: The Chloroformate Pathway
An alternative and more traditional approach involves the reaction of a suitable amine precursor with an alkyl or aryl chloroformate. In this scenario, the synthesis begins with 4-aminobenzenesulfonamide, where the sulfonamide group is subsequently converted to a sulfonyl chloride in a later step, or more directly from 4-aminobenzenesulfonyl chloride.
The synthesis using 4-aminobenzenesulfonyl chloride (or its hydrochloride salt) involves its reaction with the desired alkyl or aryl chloroformate in the presence of a base.
R-O-C(=O)Cl + H₂N-C₆H₄-SO₂Cl + Base → R-O-C(=O)NH-C₆H₄-SO₂Cl + Base·HCl
This method is straightforward but requires access to the corresponding stable chloroformates.
Route C: One-Pot Synthesis for O-Aryl Carbamates
For the synthesis of aryl analogs, a versatile one-pot procedure has been developed that avoids the isolation of sensitive intermediates like carbamoyl (B1232498) chlorides or chloroformates. organic-chemistry.org In this approach, an amine (in this case, a derivative of 4-aminobenzenesulfonyl chloride) can be reacted with a phosgene (B1210022) equivalent and a substituted phenol in a single reaction vessel. N-substituted carbamoyl chlorides are formed in situ and subsequently react with the phenol to yield the target O-aryl carbamate. organic-chemistry.org This method is noted for its efficiency, safety, and adaptability for a wide range of substituted phenols. organic-chemistry.org
The following table summarizes the primary synthetic methodologies discussed.
| Route | Key Intermediate | Co-Reactant | Key Advantages |
|---|---|---|---|
| Isocyanate Pathway | 4-(Chlorosulfonyl)phenyl isocyanate | Alcohol or Phenol | High efficiency, versatility, clean reaction profile. tandfonline.com |
| Chloroformate Pathway | 4-Aminobenzenesulfonyl chloride | Alkyl/Aryl Chloroformate | Traditional, straightforward, utilizes common reagents. |
| One-Pot Aryl Synthesis | Amine + Phosgene Equivalent (in situ) | Phenol | Avoids handling sensitive intermediates, high efficiency for aryl analogs. organic-chemistry.org |
Comprehensive Analysis of Chemical Reactivity and Transformative Potential
Reactivity Profiles of the Chlorosulfonyl Moiety in Benzyl (B1604629) [4-(chlorosulfonyl)phenyl]carbamate
The sulfonyl chloride (-SO₂Cl) group is a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in organic synthesis, primarily for the formation of sulfonamides and sulfonate esters.
The most common transformation of aryl sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. nih.govnih.gov This reaction proceeds via a nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur center of the sulfonyl chloride, leading to the displacement of the chloride ion. impactfactor.org The presence of a base, such as pyridine (B92270) or triethylamine (B128534), is typically required to neutralize the hydrochloric acid (HCl) byproduct. researchgate.net
The general reaction is as follows: R-SO₂Cl + 2 R'R''NH → R-SO₂NR'R'' + [R'R''NH₂]⁺Cl⁻
In the context of Benzyl [4-(chlorosulfonyl)phenyl]carbamate, this reaction allows for the introduction of a diverse array of substituents, enabling the synthesis of a large library of compounds. The carbamate (B1207046) group generally remains stable under these conditions.
Table 1: Synthesis of Sulfonamide Derivatives
| Nucleophile (Amine) | Reagent | Product |
| Ammonia | This compound | Benzyl [4-(aminosulfonyl)phenyl]carbamate |
| Methylamine | This compound | Benzyl [4-(N-methylsulfamoyl)phenyl]carbamate |
| Piperidine | This compound | Benzyl [4-(piperidin-1-ylsulfonyl)phenyl]carbamate |
| Aniline (B41778) | This compound | Benzyl [4-(N-phenylsulfamoyl)phenyl]carbamate |
Analogous to sulfonamide formation, the chlorosulfonyl group readily reacts with alcohols or phenols in the presence of a base to yield sulfonate esters. nih.gov This nucleophilic displacement involves the oxygen atom of the hydroxyl group attacking the sulfur center. The reaction provides a pathway to connect the core structure of this compound to various alcohol-containing molecules.
Furthermore, other nucleophiles can displace the chloride. For instance, reaction with water leads to hydrolysis, forming the corresponding sulfonic acid, Benzyl (4-sulfophenyl)carbamate.
Table 2: Synthesis of Sulfonate Esters and Related Compounds
| Nucleophile | Reagent | Product |
| Methanol | This compound | Methyl 4-[(benzyloxycarbonyl)amino]benzenesulfonate |
| Phenol (B47542) | This compound | Phenyl 4-[(benzyloxycarbonyl)amino]benzenesulfonate |
| Water | This compound | Benzyl (4-sulfophenyl)carbamate |
The sulfonyl chloride group can undergo reductive transformations to yield various sulfur-containing functionalities. A common reduction converts the sulfonyl chloride to a thiol (mercaptan). taylorfrancis.com This can be achieved using strong reducing agents like lithium aluminum hydride or milder reagents such as triphenylphosphine (B44618) in toluene (B28343). researchgate.netorganic-chemistry.orgresearchgate.net Catalytic hydrogenation over a palladium catalyst can also be employed for this transformation. taylorfrancis.com The reduction of this compound would yield Benzyl (4-mercaptophenyl)carbamate, a valuable intermediate for further synthetic modifications at the sulfur atom. Depending on the reducing agent and conditions, intermediate reduction products like sulfinic acids may also be accessible.
Reactivity of the Carbamate Functional Group within the Molecular Architecture
The carbamate group, specifically a benzyl carbamate, is generally considered a stable functional group, often employed as a protecting group for amines in multi-step synthesis. ijacskros.comwikipedia.org However, it possesses its own distinct reactivity that can be exploited under specific conditions.
Carbamates exhibit significant stability under neutral and acidic conditions but are susceptible to hydrolysis under basic conditions. nih.gov The mechanism of base-catalyzed hydrolysis for N-monosubstituted carbamates, such as the one in the target molecule, typically proceeds via an elimination-addition pathway (E1cB). nih.govnih.gov A proton is first removed from the nitrogen atom, followed by the elimination of the benzyloxy group to form an isocyanate intermediate. This reactive intermediate is then rapidly attacked by water or hydroxide (B78521) ions to form an unstable carbamic acid, which decarboxylates to yield the corresponding amine. nih.govnih.gov
For this compound, strong basic hydrolysis would cleave the carbamate linkage to produce 4-(chlorosulfonyl)aniline, benzyl alcohol, and carbon dioxide. mdpi.com This reaction pathway is generally slower than the nucleophilic substitution reactions at the sulfonyl chloride group, allowing for selective modification of the -SO₂Cl moiety while preserving the carbamate.
Transesterification of carbamates involves the exchange of the alcohol portion of the ester. This reaction can be facilitated by reacting the carbamate with a different alcohol, often in the presence of a catalyst such as a sodium alkoxide. rsc.org For this compound, the benzyl group can be displaced by other alkyl or aryl groups. For example, reaction with ethanol (B145695) in the presence of sodium ethoxide would lead to the formation of Ethyl [4-(chlorosulfonyl)phenyl]carbamate and benzyl alcohol. This pathway offers a method to modify the ester component of the carbamate group, potentially altering the molecule's properties. rsc.org
Table 3: Transesterification of the Carbamate Group
| Reactant Alcohol | Catalyst | Product |
| Ethanol | Sodium Ethoxide | Ethyl [4-(chlorosulfonyl)phenyl]carbamate |
| Isopropanol | Sodium Isopropoxide | Isopropyl [4-(chlorosulfonyl)phenyl]carbamate |
Decarboxylation Reactions under Specific Conditions
The chemical structure of this compound features a benzyl carbamate (Cbz) functional group, which is widely utilized in organic synthesis as a protecting group for amines. The cleavage of this group, or deprotection, culminates in a decarboxylation event. The process does not typically occur through direct thermal decarboxylation but rather as the final step of a multi-stage deprotection mechanism under specific chemical conditions.
The core of the reaction involves the selective cleavage of the benzylic C-O bond. This generates a carbamic acid intermediate which is inherently unstable and spontaneously decomposes, releasing carbon dioxide and the free amine. The primary methods to induce this transformation are catalytic hydrogenolysis and acid- or base-mediated cleavage.
Catalytic Hydrogenolysis: This is the most common method for Cbz deprotection. The reaction involves treating the compound with hydrogen gas in the presence of a metal catalyst, typically palladium on carbon (Pd/C). The catalyst facilitates the cleavage of the benzyl-oxygen bond, forming toluene and the transient carbamic acid, which immediately decarboxylates.
Acidolysis: Strong acids, such as hydrogen bromide (HBr) in acetic acid, can also be employed. The reaction proceeds by protonation of the carbamate oxygen followed by nucleophilic attack by the bromide ion on the benzyl carbon, releasing the carbamic acid, which then loses CO2.
The table below summarizes the common conditions leading to the decarboxylation of the Cbz group.
| Reaction Type | Reagents & Conditions | Mechanism Outcome | Byproducts |
|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Palladium on Carbon (Pd/C), Methanol or Ethyl Acetate solvent | Cleavage of benzyl C-O bond, formation of unstable carbamic acid, spontaneous decarboxylation. | Toluene, Carbon Dioxide |
| Acidolysis | HBr in Acetic Acid (AcOH) | Protonation followed by SN2 attack by bromide on benzyl carbon, leading to carbamic acid formation and subsequent decarboxylation. | Benzyl bromide, Carbon Dioxide |
| Transfer Hydrogenolysis | Ammonium (B1175870) formate (B1220265), Pd/C | In situ generation of H₂ from ammonium formate for hydrogenolysis. | Toluene, Carbon Dioxide, Ammonia |
Regioselective and Chemoselective Transformations in Complex Environments
This compound possesses two primary electrophilic sites susceptible to nucleophilic attack: the sulfur atom of the chlorosulfonyl group (-SO₂Cl) and the carbonyl carbon of the carbamate group (-NHCbz). This bifunctionality makes the study of its reactivity in complex environments a subject of chemoselectivity.
Overwhelmingly, the chlorosulfonyl group is the more reactive electrophilic site. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it an exceptionally strong electrophile. In contrast, the carbamate's carbonyl carbon is less electrophilic due to resonance delocalization involving the adjacent nitrogen atom.
Consequently, in the presence of most nucleophiles, particularly amines and alcohols, the compound undergoes highly chemoselective transformation at the sulfonyl chloride moiety. The reaction with a primary or secondary amine, for instance, proceeds rapidly and cleanly to yield the corresponding sulfonamide, leaving the benzyl carbamate group entirely intact. nih.govyoutube.com This selective reactivity is fundamental to its application as a building block in multi-step synthesis, allowing for the introduction of a sulfonamide functional group while the aniline nitrogen remains protected. nih.gov The regioselectivity is inherent to the molecule's design, as the reaction occurs exclusively at the para-substituted sulfonyl chloride group on the phenyl ring.
| Nucleophile | Typical Conditions | Product Class | Selectivity Note |
|---|---|---|---|
| Primary Amine (R-NH₂) | Base (e.g., Pyridine, Triethylamine), Dichloromethane (B109758) (DCM) solvent, 0 °C to RT | N-Substituted Sulfonamide | Highly chemoselective reaction at the -SO₂Cl group. The Cbz group is unaffected. |
| Secondary Amine (R₂NH) | Base (e.g., Pyridine, Triethylamine), Dichloromethane (DCM) solvent, 0 °C to RT | N,N-Disubstituted Sulfonamide | Highly chemoselective reaction at the -SO₂Cl group. The Cbz group is unaffected. |
| Alcohol (R-OH) | Base (e.g., Pyridine), elevated temperature | Sulfonate Ester | Reaction occurs selectively at the -SO₂Cl group. |
| Water (H₂O) | Slow hydrolysis in neutral or acidic conditions | Sulfonic Acid | The sulfonyl chloride is susceptible to hydrolysis, while the carbamate is stable. |
Multi-Component Reaction Pathways and Cascade Transformations Involving the Compound
While this compound is not a classical substrate for well-known named multi-component reactions (MCRs) like the Ugi or Biginelli reactions, its inherent reactivity lends itself to the design of sequential one-pot syntheses and cascade transformations. nih.govmdpi.com The compound serves as an excellent initiator for reaction sequences where multiple bonds are formed in a controlled manner.
A plausible and powerful cascade pathway initiated by this compound involves a two- or three-step sequence within a single reaction vessel.
Initiation - Sulfonamide Formation: The process begins with the highly chemoselective reaction of the sulfonyl chloride with a bifunctional or suitably functionalized nucleophile. For example, reacting it with an amino alcohol would selectively form a sulfonamide, leaving the hydroxyl group and the Cbz-protected amine untouched.
Cascade Step - Deprotection and Cyclization: Following the initial sulfonamide formation, a change in reaction conditions (e.g., addition of a palladium catalyst and a hydrogen source) can initiate the deprotection of the Cbz group. The resulting free aniline, generated in situ, can then act as a nucleophile in a subsequent intramolecular reaction. If the first nucleophile contained a suitable electrophilic site, this could trigger a cyclization event, forming a heterocyclic structure.
Such strategies leverage the differential reactivity of the functional groups to build molecular complexity efficiently. The sulfonamide linkage, once formed, can participate in further complex transformations, including radical cascade additions to form intricate ring systems. nih.govrsc.orgnih.gov
The table below outlines a hypothetical cascade transformation initiated by this compound.
| Step | Reaction Type | Reagents Added | Transformation |
|---|---|---|---|
| 1 | Chemoselective Sulfonamide Formation | An amino alcohol (e.g., 3-aminopropan-1-ol), Base | Selective reaction at the -SO₂Cl group to form a hydroxy-functionalized sulfonamide intermediate. |
| 2 | In Situ Deprotection/Decarboxylation | Pd/C, H₂ (or transfer agent) | Cleavage of the Cbz group to unmask the aniline -NH₂ group. |
| 3 | Intramolecular Cascade/Cyclization | (Conditions may vary, e.g., addition of a coupling agent) | The newly formed aniline nitrogen attacks an electrophilic site (or the hydroxyl group is activated to react with the aniline), leading to a cyclic sulfonamide derivative. |
Role As a Versatile Building Block in Advanced Organic Synthesis
Construction of Complex Molecular Scaffolds and Architectures
The dual reactivity of Benzyl (B1604629) [4-(chlorosulfonyl)phenyl]carbamate makes it an exceptional tool for the synthesis of complex molecular frameworks. The highly reactive chlorosulfonyl group readily undergoes nucleophilic substitution with a wide array of primary and secondary amines, anilines, and other nitrogen-containing nucleophiles to form stable sulfonamide bonds. Simultaneously, the benzyl carbamate (B1207046) group serves as a protected amine, which can be deprotected under specific conditions to reveal a primary amine for further functionalization.
This orthogonal reactivity is instrumental in the stepwise assembly of elaborate molecules. For instance, the sulfonamide linkage can be formed first, introducing a significant molecular component. Subsequent removal of the benzyloxycarbonyl (Cbz) protecting group unveils an amino group that can participate in amide bond formation, reductive amination, or cyclization reactions to build out the molecular architecture. This strategic approach enables chemists to construct molecules with multiple, distinct domains, such as those found in macrocycles and other sophisticated topologies. The sulfonamide moiety itself is a key structural feature in many biologically relevant molecules, adding to the utility of this building block. ijcce.ac.ir
Application in Parallel Synthesis and Chemical Library Generation
The systematic and efficient synthesis of large numbers of compounds, known as chemical libraries, is a cornerstone of modern discovery chemistry. nih.govniscpr.res.in Benzyl [4-(chlorosulfonyl)phenyl]carbamate is well-suited for such parallel synthesis applications, particularly for the generation of arylsulfonamide libraries. nih.govspirochem.com
Methodologies for the Synthesis of Arylsulfonamide Libraries Utilizing the Compound
Parallel synthesis techniques allow for the rapid production of numerous discrete compounds, often in multi-well plate formats. spirochem.comyoutube.com this compound serves as an ideal common building block for these syntheses. In a typical workflow, the compound is reacted with a diverse set of amines in separate reaction vessels. The robust nature of the sulfonyl chloride-amine reaction ensures high conversion rates across a broad range of substrates, which is critical for the reliability of parallel synthesis.
This approach allows for the creation of a large library where one part of the molecule (the benzyl carbamate-protected phenylsulfonyl group) remains constant, while the other part (the residue from the amine) is varied systematically. This generates a collection of related compounds that can be screened to identify structure-activity relationships. nih.gov The process is highly amenable to automation, further accelerating the discovery process. youtube.com
Table 1: General Methodology for Parallel Arylsulfonamide Library Synthesis
| Step | Procedure | Purpose |
| 1. Dispensing | Solutions of this compound are dispensed into an array of reaction vessels (e.g., a 96-well plate). | To prepare the common reactant for parallel reactions. |
| 2. Amine Addition | A different amine from a predefined set of building blocks is added to each individual well. | To introduce diversity into the library. |
| 3. Reaction | The reactions are allowed to proceed, often with the addition of a base to scavenge the HCl byproduct. | To form the desired sulfonamide bonds. |
| 4. Work-up | The reactions are quenched, and the products are purified in parallel, often using automated liquid-liquid extraction or solid-phase extraction techniques. | To isolate the final library compounds in sufficient purity for screening. |
| 5. Analysis | The final compounds are analyzed for identity and purity, typically using high-throughput methods like LC-MS. | To confirm the successful synthesis of the library. |
General Principles for Combinatorial Chemistry Methodologies with Sulfonyl Carbamate Linkers
In the broader context of combinatorial chemistry, particularly solid-phase synthesis, linkers are crucial molecules that attach a substrate to a solid support (like a resin bead) during a multi-step synthesis. niscpr.res.incrsubscription.com A sulfonyl carbamate moiety, such as the one present in this compound, can be adapted for use as a linker.
The core principle involves immobilizing a molecule onto a solid support via a linker that is stable to the reaction conditions but can be cleaved at the end of the synthesis to release the final product. crsubscription.com A linker derived from a sulfonyl carbamate structure would allow for the assembly of a molecule on the solid support. The carbamate portion could be the point of attachment to the resin, while the sulfonyl group could be used to introduce other building blocks. The stability of the carbamate and sulfonamide bonds under many reaction conditions makes such a linker robust. Cleavage strategies would be designed to selectively break the bond connecting the linker to the solid support or the linker to the synthesized molecule, releasing the final compound into solution for purification and analysis.
Precursor in Specialized Synthetic Sequences for Functional Molecules
Beyond its use in library generation, this compound is a valuable precursor for creating specific, highly functionalized molecules. Its predictable reactivity allows it to be incorporated into multi-step synthetic pathways to yield complex target structures.
For example, N-chlorosulfonyl carbamates, readily prepared from chlorosulfonyl isocyanate (CSI) and alcohols, can serve as effective amidyl-radical precursors in photoinduced amidation reactions. rsc.org This opens up avenues for creating carbon-nitrogen bonds under mild conditions. The compound can also be used in the synthesis of sulfonylureas, which are of significant chemical interest. The reaction of arylsulfonamides with reagents like diphenylcarbonate can lead to intermediates that react with amines to form sulfonylureas, and this compound provides a direct route to the necessary arylsulfonamide precursors. nih.gov Furthermore, the synthesis of various carbamates and sulfonamides often involves multi-step sequences where this compound can introduce a key structural motif early in the process. nih.govmdpi.comossila.com
Development of Novel Benzofuranyl Derivatives via Chlorosulfonyl Isocyanate-Mediated Processes
Chlorosulfonyl isocyanate (CSI) is an exceptionally reactive and versatile reagent in organic synthesis, known for its participation in cycloadditions and reactions with active hydrogen compounds. orgsyn.orgtcichemicals.combeilstein-journals.org Notably, CSI is a key reagent in highly efficient, one-step methods for synthesizing benzofuranyl derivatives from precursors like 2-benzoylcyclohexane-1-carboxylic acid derivatives. nih.gov This process involves an intramolecular cyclization mediated by CSI, offering a practical and cost-effective route that avoids harsh conditions or metal catalysts. nih.gov
The connection to this compound lies in their shared reactive entity: the chlorosulfonyl group attached to a nitrogen atom. CSI itself can be viewed as a precursor to N-chlorosulfonyl carbamates through its reaction with alcohols. rsc.org The synthetic utility demonstrated by CSI in forming complex heterocyclic systems like benzofurans highlights the potential of the chlorosulfonyl group within this compound to participate in or facilitate similar cyclization reactions. The powerful electrophilic nature of the sulfur atom in the chlorosulfonyl group can activate other parts of a molecule, enabling ring-closing reactions that would otherwise be difficult to achieve. This capability underscores the value of the chlorosulfonyl moiety as a powerful tool for constructing complex heterocyclic scaffolds.
Table 2: Summary of Chlorosulfonyl Isocyanate-Mediated Benzofuran Synthesis
| Feature | Description | Reference |
| Reactants | 2-benzoylcyclohexane-1-carboxylic acid derivatives and Chlorosulfonyl Isocyanate (CSI) | nih.gov |
| Key Process | Intramolecular cyclization | nih.gov |
| Conditions | Mild, metal-catalyst-free | nih.gov |
| Advantages | High efficiency, cost-effective, short reaction times | nih.gov |
| Relevance | Demonstrates the synthetic power of the chlorosulfonyl group for constructing complex heterocycles. | tcichemicals.comnih.gov |
Theoretical and Computational Studies on Benzyl 4 Chlorosulfonyl Phenyl Carbamate Systems
Quantum Chemical Investigations of Reaction Mechanisms
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and energetic profiles of chemical reactions at the atomic level.
The chlorosulfonyl group (-SO₂Cl) is a key functional group in organic synthesis, and its reactivity is a subject of significant computational investigation. DFT calculations on arenesulfonyl chlorides, the class of compounds to which Benzyl (B1604629) [4-(chlorosulfonyl)phenyl]carbamate belongs, have provided a deep understanding of their reaction mechanisms. doaj.orgresearcher.life
Studies involving the nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides have been a primary focus. DFT investigations of reactions such as chloride-chloride exchange have revealed that the process typically proceeds through a single transition state, consistent with an SN2-like mechanism. doaj.orgresearcher.life In contrast, reactions with more electronegative nucleophiles, like fluoride, may proceed via an addition-elimination mechanism involving a hypervalent sulfur intermediate. doaj.orgresearcher.life
The electronic nature of the substituents on the aromatic ring significantly influences the reactivity of the chlorosulfonyl group. DFT calculations can quantify this effect. For instance, the reaction rates for a series of para- and meta-substituted arenesulfonyl chlorides have been shown to follow the Hammett equation, with a positive ρ-value indicating that electron-withdrawing groups enhance the electrophilicity of the sulfur atom and accelerate the reaction. doaj.orgresearcher.life In the case of Benzyl [4-(chlorosulfonyl)phenyl]carbamate, the benzylcarbamate group at the para position acts as a substituent whose electronic influence can be computationally modeled to predict its effect on the S-Cl bond's reactivity towards nucleophiles.
DFT calculations also help elucidate more subtle structural effects. For example, studies on ortho-alkyl substituted arenesulfonyl chlorides have shown an unexpected acceleration of substitution reactions. doaj.org Computational models revealed that this is due to a sterically congested and rigid ground-state structure that is closer in energy to the transition state, thereby lowering the activation barrier. doaj.org
Table 1: DFT-Calculated Parameters for Nucleophilic Substitution on Model Arenesulfonyl Chlorides
| Substituent (para-) | Reaction Type | Calculated Activation Energy (kcal/mol) | Predicted Mechanism |
|---|---|---|---|
| -NO₂ (Electron-withdrawing) | Chloride Exchange | Lower | SN2-like |
| -H (Reference) | Chloride Exchange | Reference | SN2-like |
| -OCH₃ (Electron-donating) | Chloride Exchange | Higher | SN2-like |
| -H (Reference) | Fluoride Exchange | Reference | Addition-Elimination |
Note: This table presents illustrative trends based on general DFT studies of substituted arenesulfonyl chlorides and is not specific to this compound.
The carbamate (B1207046) functional group is another site of potential chemical transformation in this compound. Computational modeling, again primarily using DFT, allows for the detailed exploration of reaction pathways involving this moiety. researchgate.net Carbamates can be considered hybrids of amide and ester bonds, giving them a unique conformational and reactive profile. acs.orgchemrxiv.org
DFT calculations are used to map the potential energy surface for reactions such as hydrolysis, aminolysis, or thermal decomposition of the carbamate group. researchgate.net These calculations can identify transition states and intermediates, providing a step-by-step energetic profile of the transformation. researchgate.netmdpi.com For example, the hydrolysis of a carbamate can proceed through different pathways depending on the conditions (acidic, basic, or neutral), and computational models can predict the most favorable route by comparing the activation energies of each step. researchgate.net
Table 2: Illustrative Energetic Data for a Modeled Carbamate Reaction Pathway
| Reaction Step | Species | Relative Gibbs Free Energy (ΔG, kcal/mol) |
|---|---|---|
| 1 | Reactants | 0.0 |
| 2 | Transition State 1 (TS1) | +15.2 |
| 3 | Intermediate 1 (INT1) | -7.7 |
| 4 | Transition State 2 (TS2) | +5.4 |
| 5 | Products | -20.1 |
Note: Data is hypothetical and illustrative of a generic multi-step carbamate transformation as determined by DFT calculations. researchgate.net
Molecular Dynamics and Conformational Analysis of Derivatives
While quantum chemical methods are excellent for studying reaction mechanisms, they are computationally expensive for exploring the vast conformational space of flexible molecules. Molecular Dynamics (MD) simulations and other conformational analysis techniques are better suited for this purpose. researchgate.netijpsr.com These methods are crucial for understanding the three-dimensional shapes that derivatives of this compound can adopt, which in turn influences their physical properties and reactivity.
Conformational analysis of related structures, like sulfonamides, has been performed using both quantum chemical methods and experimental techniques. nih.govmdpi.com Such studies predict the existence of multiple stable conformers based on the rotation around key single bonds, such as the C-S and S-N bonds. nih.gov For derivatives of this compound, the key torsional angles would include those defining the orientation of the sulfonyl group relative to the phenyl ring and the orientation of the carbamate side chain. Theoretical studies on similar molecules have shown that the sulfonamide moiety can adopt eclipsed or staggered arrangements, with the relative stability being influenced by solvent effects. nih.gov
In Silico Design Principles for Analogous Structures and Reactivity Prediction (focused on chemical transformations)
The insights gained from quantum chemistry and molecular dynamics can be leveraged for the in silico design of new molecules with tailored properties. researchgate.netmdpi.com For this compound, this could involve designing analogs with modified reactivity for specific chemical applications.
The principles of computational reaction design can be applied to predict how structural modifications will affect the reactivity of either the chlorosulfonyl or carbamate group. drugtargetreview.com For instance, if a more reactive sulfonyl chloride is desired for a particular synthetic transformation, DFT calculations can be used to screen a library of virtual analogs with different substituents on the phenyl ring or the benzyl group. By calculating the activation energies for a model reaction, one can identify candidates that are predicted to react faster. drugtargetreview.com This in silico screening approach can significantly streamline the experimental process by prioritizing the most promising candidates for synthesis. drugtargetreview.comrsc.org
Computational tools can also predict key physicochemical properties that are important for chemical transformations, such as solubility and stability. By modifying the structure of this compound in silico—for example, by replacing the benzyl group with other alkyl or aryl groups—researchers can compute properties like the partition coefficient (logP) to estimate how the analog will behave in different solvent systems. mdpi.com This predictive power allows for the rational design of new compounds where reactivity and physical properties are optimized for a specific synthetic purpose.
Advanced Analytical Techniques for Research Characterization and Mechanistic Elucidation
Spectroscopic Methods for Structural and Mechanistic Insights in Reaction Pathways (e.g., advanced NMR, high-resolution MS for intermediate identification)
Spectroscopic techniques are fundamental in confirming the identity and purity of "Benzyl [4-(chlorosulfonyl)phenyl]carbamate" and for probing the pathways of its formation. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are particularly powerful tools in this regard.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides precise information about the molecular structure by probing the magnetic properties of atomic nuclei. For "this compound," ¹H and ¹³C NMR are routinely used for structural confirmation.
¹H NMR spectra would confirm the presence of all proton environments, including the aromatic protons of the benzyl (B1604629) and phenyl rings, the methylene (-CH₂) protons of the benzyl group, and the amine (-NH) proton. The distinct chemical shifts and splitting patterns of the aromatic protons can confirm the substitution pattern on the phenyl ring.
¹³C NMR spectra reveal the number and type of carbon atoms in the molecule, including the carbonyl carbon of the carbamate (B1207046), the benzylic carbon, and the distinct aromatic carbons. mdpi.com
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish connectivity between protons and carbons, providing unambiguous assignment of all signals, which is crucial for complex molecules or for distinguishing between isomers.
Table 1: Hypothetical NMR Data for this compound
| Technique | Assignment | Expected Chemical Shift (δ, ppm) |
| ¹H NMR | Aromatic Protons (Phenyl ring) | 7.8 - 8.0 (d, 2H), 7.6 - 7.7 (d, 2H) |
| Aromatic Protons (Benzyl ring) | 7.3 - 7.5 (m, 5H) | |
| Methylene Protons (-CH₂) | ~5.2 (s, 2H) | |
| Amine Proton (-NH) | ~10.5 (s, 1H) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~152 |
| Aromatic Carbons (C-S & C-N) | ~145, ~140 | |
| Aromatic Carbons (Benzyl & Phenyl) | 127 - 136 | |
| Methylene Carbon (-CH₂) | ~68 |
High-Resolution Mass Spectrometry (HRMS)
HRMS is indispensable for determining the elemental composition of "this compound" with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula, C₁₄H₁₂ClNO₄S. bldpharm.comalchempharmtech.com
Electrospray ionization (ESI) is a common technique used for analyzing such compounds. nih.gov Collision-induced dissociation (CID) experiments in tandem mass spectrometry (MS/MS) can be used to fragment the parent ion. nih.gov Studying these fragmentation patterns provides valuable structural information and can help in the identification of transient intermediates or byproducts in a reaction mixture, offering deep mechanistic insights. nih.gov For instance, cleavage of the C-N bond or fragmentation around the sulfonyl chloride group would yield characteristic daughter ions. nih.gov
Table 2: Expected High-Resolution Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₄H₁₂ClNO₄S |
| Exact Mass | 325.0175 |
| Monoisotopic Mass | 325.77 g/mol |
| Common Adducts (M+H)⁺ | 326.0253 |
| Common Adducts (M+Na)⁺ | 348.0072 |
Chromatographic Separations for Reaction Monitoring, Product Analysis, and Purification in Research Workflows (e.g., HPLC, GC-MS)
Chromatography is essential for separating complex mixtures, making it a cornerstone for monitoring reaction progress, assessing product purity, and for purification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for the analysis of "this compound." It is used to monitor the progress of its synthesis by separating the starting materials, intermediates, and the final product. By taking aliquots from the reaction mixture over time, the rate of consumption of reactants and formation of the product can be quantified. Furthermore, HPLC is a critical quality control tool to determine the purity of the final compound, with the area of the product peak relative to the total peak area indicating its percentage purity. Preparative HPLC can also be employed for the purification of the compound on a larger scale.
Gas Chromatography-Mass Spectrometry (GC-MS)
While many carbamates can be thermally labile, GC-MS can be a viable analytical method, sometimes requiring derivatization to improve volatility and stability. scispec.co.th For "this compound," GC-MS would be highly effective for identifying and quantifying any volatile or semi-volatile impurities or side-products generated during the synthesis. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides identification of each component based on its mass spectrum and fragmentation pattern. nih.govspectrabase.com
X-ray Crystallography for Solid-State Structural Determination of Synthetic Products and Intermediates
Single-crystal X-ray crystallography provides the most definitive structural information for crystalline solids. If a suitable single crystal of "this compound" can be grown, this technique can unambiguously determine its three-dimensional molecular structure.
This powerful method yields precise data on:
Bond lengths and angles : Confirming the expected molecular geometry.
Torsion angles : Describing the conformation of the molecule in the solid state, such as the relative orientation of the phenyl and benzyl rings. researchgate.net
Intermolecular interactions : Revealing how molecules are arranged in the crystal lattice, including details on hydrogen bonding (e.g., between the N-H group and an oxygen or chlorine atom on an adjacent molecule) and π-stacking interactions between the aromatic rings. mdpi.com
This detailed structural information is invaluable for understanding the compound's physical properties and for computational modeling studies. The analysis of crystal structures of related carbamate compounds reveals that the packing is often stabilized by N—H⋯O hydrogen bonds. researchgate.net
Table 3: Representative Crystallographic Data Parameters
| Parameter | Description |
| Crystal System | The geometric category of the crystal (e.g., Monoclinic, Orthorhombic). |
| Space Group | The symmetry group of the crystal structure. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |
| Volume (V) | The volume of the unit cell in ų. |
| Z | The number of molecules per unit cell. |
| Calculated Density (Dx) | The calculated density in g/cm³. |
| R-factor | An indicator of the quality of the structural model fit to the data. |
Future Research Horizons and Conceptual Advancements
Development of Novel Catalytic Systems for Selective Transformations Involving the Compound
The reactivity of the arylsulfonyl chloride group in Benzyl (B1604629) [4-(chlorosulfonyl)phenyl]carbamate is a key area for the development of novel catalytic systems. Traditional methods for the transformation of sulfonyl chlorides often require harsh conditions. nih.gov Future research could focus on milder, more selective catalytic approaches.
Palladium-catalyzed cross-coupling reactions, for instance, have shown promise in the preparation of sulfonamides from arylsulfonyl chlorides and arylboronic acids. nih.gov The application of such catalytic systems to Benzyl [4-(chlorosulfonyl)phenyl]carbamate could enable the synthesis of a diverse library of sulfonamide derivatives under mild conditions, preserving the benzyl carbamate (B1207046) protecting group. nih.gov Furthermore, photosensitized nickel catalysis has emerged as a highly efficient method for C-N bond formation between sulfonamides and aryl electrophiles. princeton.edu Adapting this technology could provide a generic and efficient route to novel derivatives.
Another avenue of exploration lies in the catalytic activation of the C-S bond. Recent advancements in C-S cross-coupling reactions, moving beyond traditional Ullmann-type conditions, could be applied. researchgate.net The development of catalysts that can selectively activate the sulfonyl chloride group in the presence of the carbamate functionality would be a significant advancement, allowing for precise molecular editing. The table below outlines potential catalytic transformations for this compound.
| Catalytic System | Potential Transformation of this compound | Anticipated Advantages |
| Palladium-based catalysts | Cross-coupling with boronic acids, amines, or thiols to form sulfones, sulfonamides, or thioethers. | High functional group tolerance, mild reaction conditions. |
| Nickel-based photosensitized catalysts | C-N bond formation with a wide range of amine nucleophiles. | High efficiency, broad substrate scope. |
| Copper-catalyzed systems | Chan-Lam type cross-coupling with amines or phenols. | Use of a relatively inexpensive and abundant metal catalyst. |
| Organocatalysis | Nucleophilic substitution reactions under metal-free conditions. | Avoidance of transition metal contamination in the final products. |
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The synthesis and derivatization of this compound are well-suited for integration into flow chemistry and automated synthesis platforms. Continuous flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for higher yields and purity. rsc.org
Furthermore, the derivatization of the sulfonyl chloride group can be readily adapted to a flow regime. By immobilizing either the catalyst or the substrate on a solid support, a continuous flow system could be designed for the high-throughput synthesis of a library of derivatives. This approach would be particularly valuable for medicinal chemistry applications, where rapid access to a diverse range of compounds is crucial for structure-activity relationship studies. The integration with automated platforms would further accelerate the discovery process by enabling the rapid optimization of reaction conditions and the synthesis of compound libraries with minimal manual intervention.
Exploration of New Applications in Materials Science Research
The bifunctional nature of this compound makes it an intriguing monomer for the synthesis of functional polymers and coatings. The carbamate group is a known building block for sequence-defined polymers, which have applications in data storage and security technologies. acs.orgnih.govacs.org
The reactive sulfonyl chloride moiety can be utilized for polymerization or for post-polymerization modification. For instance, it could react with diols or diamines to form polysulfonates or polysulfonamides, respectively. These polymers may exhibit interesting thermal and mechanical properties. The presence of the benzyl carbamate group would offer a site for further functionalization after deprotection, allowing for the introduction of various side chains to tune the polymer's properties.
In the realm of coatings, carbamate-functional polymers are valued for their durability and resistance. google.comgoogle.com this compound could be incorporated into coating formulations, where the sulfonyl chloride group could react with hydroxyl or amine functionalities in other components of the coating to form a cross-linked network. This could lead to coatings with enhanced adhesion, chemical resistance, and thermal stability.
| Polymer Type | Potential Synthesis Route | Potential Properties and Applications |
| Polysulfonates | Polycondensation of this compound with diols. | High thermal stability, good mechanical strength; potential use in engineering plastics. |
| Polysulfonamides | Polycondensation of this compound with diamines. | Excellent chemical resistance, high-performance fibers and films. |
| Functional Polyacrylates | Copolymerization of an acrylic monomer derived from this compound. | Tunable properties via post-polymerization modification of the deprotected amine. |
Design and Synthesis of Advanced Chemical Probes for Investigating Chemical Interactions with Macromolecules
The high reactivity of the sulfonyl chloride group makes this compound a promising starting point for the design and synthesis of advanced chemical probes. nih.gov Chemical probes are essential tools for studying the interactions of small molecules with biological macromolecules such as proteins. frontiersin.orgnih.gov
The sulfonyl chloride can act as a reactive "warhead" that covalently modifies specific amino acid residues in a protein, such as lysine, tyrosine, or serine. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) moiety) to the benzyl carbamate portion of the molecule, researchers could create a probe to identify the binding partners of a particular pharmacophore.
The general strategy would involve synthesizing a library of derivatives where the benzyl carbamate is replaced with various small molecule ligands of interest. These probes could then be used in activity-based protein profiling (ABPP) or other chemoproteomic techniques to identify the protein targets of these ligands in complex biological systems. The modular nature of the synthesis would allow for the rapid generation of a diverse set of probes to investigate a wide range of biological questions. researchgate.net This approach holds significant potential for target identification and validation in drug discovery. wiley.com
Q & A
What are the common synthetic routes for Benzyl [4-(chlorosulfonyl)phenyl]carbamate, and how can reaction conditions be optimized for higher yields?
Level: Basic
Answer:
The synthesis typically involves sulfonylation and carbamate formation. A representative method includes reacting benzyl (4-aminophenyl)carbamate with chlorosulfonic acid derivatives under controlled conditions. For example, iodination at 40°C for 4 hours followed by N-arylation at 110°C for 40 hours yields intermediates, with purification via flash column chromatography (10% ethyl acetate in chloroform) achieving 65% yield . Optimization strategies:
- Temperature Control: Lower iodination temperatures (40°C) minimize decomposition of sensitive intermediates.
- Catalyst Selection: Use of triethylamine or DMAP can accelerate sulfonylation.
- Purification: Gradient elution in column chromatography improves separation of sulfonamide byproducts .
How can researchers address discrepancies in spectroscopic data when characterizing this compound?
Level: Advanced
Answer:
Discrepancies in -NMR or MS data often arise from residual solvents, tautomerism, or impurities. Methodological approaches include:
- Multi-Technique Cross-Validation: Combine -NMR, IR (e.g., carbonyl stretches at 1700–1750 cm), and high-resolution MS to confirm molecular ions (e.g., [M+H] or [M+Na]) .
- Dynamic NMR Studies: Resolve overlapping peaks by analyzing spectra at variable temperatures (e.g., 25–60°C) to detect rotameric equilibria .
- Quantitative Analysis: Use HPLC (C18 column, acetonitrile/water gradient) to quantify purity and identify co-eluting impurities .
What analytical techniques are recommended for confirming the structural integrity of this compound?
Level: Basic
Answer:
Key techniques include:
- -NMR and -NMR: Identify aromatic protons (δ 7.2–8.1 ppm) and carbamate carbonyls (δ 155–160 ppm). For example, the sulfonyl chloride group adjacent to the phenyl ring deshields nearby protons, shifting signals upfield .
- Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., calculated 351.8 g/mol for CHClNOS) with observed [M+H] or [M+Na] ions .
- Elemental Analysis: Validate C, H, N, and S content within ±0.3% of theoretical values .
What strategies are effective in mitigating side reactions during the sulfonylation step of this compound synthesis?
Level: Advanced
Answer:
Common side reactions include over-sulfonylation and hydrolysis of the chlorosulfonyl group. Mitigation approaches:
- Controlled Stoichiometry: Use a 1.5:1 molar ratio of sulfonating agent (e.g., ClSOH) to the amine precursor to limit di-sulfonation .
- Inert Atmosphere: Conduct reactions under nitrogen/argon to prevent moisture-induced hydrolysis of the sulfonyl chloride intermediate .
- Low-Temperature Quenching: Add cold aqueous NaHCO (0–5°C) to neutralize excess reagents and stabilize the product .
How should stability studies be designed to assess the degradation pathways of this compound under various storage conditions?
Level: Advanced
Answer:
Stability studies should evaluate:
- Thermal Degradation: Incubate samples at 25°C, 40°C, and 60°C for 1–6 months, monitoring via HPLC for hydrolysis products (e.g., free carbamic acid or sulfonic acid derivatives) .
- Photostability: Expose to UV light (320–400 nm) for 48 hours to assess aryl-chloride bond cleavage, quantified by LC-MS .
- Humidity Effects: Store at 75% relative humidity; hydrolytic degradation is indicated by increased sulfate ion content via ion chromatography .
How can researchers differentiate between isomeric byproducts in the synthesis of this compound?
Level: Advanced
Answer:
Isomeric impurities (e.g., ortho vs. para substitution) can be resolved using:
- 2D NMR (COSY, NOESY): Correlate spatial proximity of protons; para-substituted isomers show NOE interactions between aromatic and carbamate methylene protons .
- X-ray Crystallography: Definitive structural assignment via crystal packing analysis (e.g., CCDC deposition 2120865 for related compounds) .
- Chiral HPLC: Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) if asymmetric synthesis is attempted .
What solvent systems are optimal for recrystallizing this compound to achieve high purity?
Level: Basic
Answer:
Recrystallization solvents are selected based on solubility profiles:
- Ethyl Acetate/Hexane (1:3): Yields white crystals with >99% purity, confirmed by melting point (161–163°C) .
- Dichloromethane/Petroleum Ether: Effective for removing hydrophobic impurities but may require slow cooling (2°C/min) to avoid oiling out .
- Methanol/Water (4:1): Suitable for polar byproducts but risks hydrolysis if traces of acid/base remain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
